6-chloro-N-[1-(1H-imidazol-1-yl)propan-2-yl]pyridine-3-sulfonamide
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Overview
Description
6-chloro-N-[1-(1H-imidazol-1-yl)propan-2-yl]pyridine-3-sulfonamide is a compound that features a pyridine ring substituted with a sulfonamide group, a chlorine atom, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[1-(1H-imidazol-1-yl)propan-2-yl]pyridine-3-sulfonamide typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization.
Substitution on Pyridine Ring: The pyridine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated pyridine with a suitable sulfonamide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[1-(1H-imidazol-1-yl)propan-2-yl]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products Formed
Scientific Research Applications
6-chloro-N-[1-(1H-imidazol-1-yl)propan-2-yl]pyridine-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-N-[1-(1H-imidazol-1-yl)propan-2-yl]pyridine-3-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer agent with a similar imidazole structure.
Metronidazole: An antimicrobial agent with an imidazole moiety.
Uniqueness
6-chloro-N-[1-(1H-imidazol-1-yl)propan-2-yl]pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other imidazole-containing compounds .
Properties
IUPAC Name |
6-chloro-N-(1-imidazol-1-ylpropan-2-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O2S/c1-9(7-16-5-4-13-8-16)15-19(17,18)10-2-3-11(12)14-6-10/h2-6,8-9,15H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFHQPOXRQBNOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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